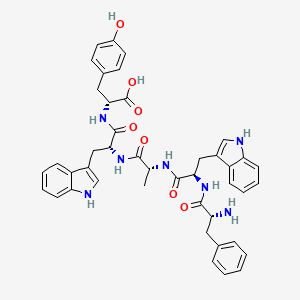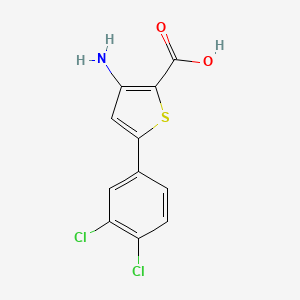
3-Amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic electronics .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Amino-5-(3,4-Dichlorphenyl)thiophen-2-carbonsäure kann durch verschiedene Verfahren erfolgen. Ein übliches Verfahren umfasst die Gewald-Reaktion, eine Kondensationsreaktion zwischen Schwefel, einer α-Methylencarbonylverbindung und einem α-Cyanoester . Die Reaktion erfordert typischerweise eine Base wie Natriumethoxid und wird unter Rückflussbedingungen durchgeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion von Thiophenderivaten umfasst häufig großtechnische Kondensationsreaktionen unter Verwendung automatisierter Reaktoren. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Der Einsatz von Katalysatoren und kontinuierlichen Fließreaktoren kann die Effizienz des Syntheseprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Amino-5-(3,4-Dichlorphenyl)thiophen-2-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol umwandeln.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Thiophenderivate, abhängig vom verwendeten Reagenz.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-(3,4-Dichlorphenyl)thiophen-2-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Als potenzieller Wirkstoffkandidat für verschiedene Krankheiten untersucht.
Industrie: In der Entwicklung von organischen Halbleitern und organischen Leuchtdioden (OLEDs) eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Amino-5-(3,4-Dichlorphenyl)thiophen-2-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise bestimmte Enzyme oder Rezeptoren hemmen, was zu seinen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und dem untersuchten biologischen System variieren .
Wirkmechanismus
The mechanism of action of 3-Amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Suprofen: Ein nichtsteroidales Antirheumatikum mit einem 2-substituierten Thiophen-Gerüst.
Articain: Ein Dentalanästhetikum mit einer 2,3,4-Trisubstituent-Thiophen-Struktur.
Eindeutigkeit
3-Amino-5-(3,4-Dichlorphenyl)thiophen-2-carbonsäure ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Dichlorphenylgruppe erhöht sein Potenzial als bioaktives Molekül und macht es zu einer wertvollen Verbindung für Forschung und Entwicklung .
Eigenschaften
CAS-Nummer |
649757-55-1 |
|---|---|
Molekularformel |
C11H7Cl2NO2S |
Molekulargewicht |
288.1 g/mol |
IUPAC-Name |
3-amino-5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO2S/c12-6-2-1-5(3-7(6)13)9-4-8(14)10(17-9)11(15)16/h1-4H,14H2,(H,15,16) |
InChI-Schlüssel |
HYSQTYSYSMOAPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=C(S2)C(=O)O)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


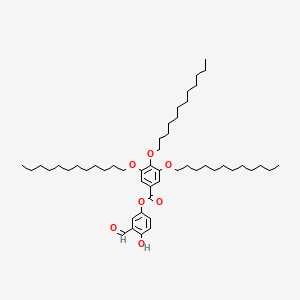
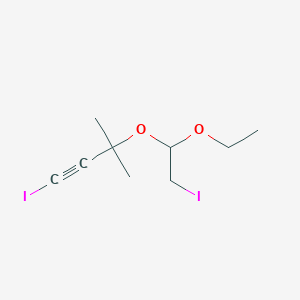

![2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)-](/img/structure/B12602870.png)
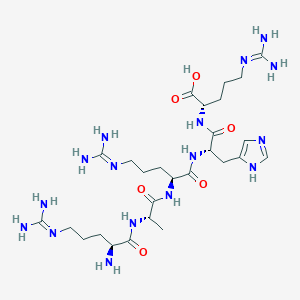
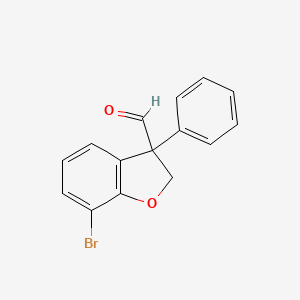


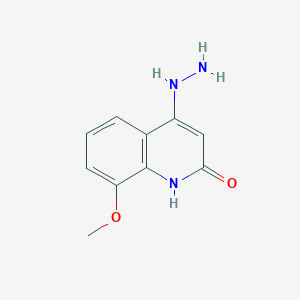


![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide]](/img/structure/B12602924.png)
